molecular formula C10H17NO2S2 B14231581 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-57-5

1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid

Cat. No.: B14231581
CAS No.: 548761-57-5
M. Wt: 247.4 g/mol
InChI Key: YBBROKCRGNSPRB-UHFFFAOYSA-N
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Description

1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a dimethylcarbamothioyl group

Preparation Methods

The synthesis of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclohexane-1-carboxylic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of a cyclohexane ring with a dimethylcarbamothioyl group, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

548761-57-5

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

1-(dimethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2S2/c1-11(2)9(14)15-10(8(12)13)6-4-3-5-7-10/h3-7H2,1-2H3,(H,12,13)

InChI Key

YBBROKCRGNSPRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1(CCCCC1)C(=O)O

Origin of Product

United States

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